3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide hydrochloride
Description
The compound 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide hydrochloride is a benzothiazolylpropanamide derivative featuring a benzenesulfonyl group, a 4-chloro-substituted benzothiazole core, and a diethylaminoethyl side chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, while the sulfonyl and aminoethyl groups contribute to electronic and steric properties that may influence binding interactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S2.ClH/c1-3-25(4-2)14-15-26(22-24-21-18(23)11-8-12-19(21)30-22)20(27)13-16-31(28,29)17-9-6-5-7-10-17;/h5-12H,3-4,13-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQZCTPGLANMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements known for diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 516.5 g/mol. It features a benzothiazole moiety , a sulfonamide group , and a diethylamino ethyl chain , all contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27Cl2N3O3S2 |
| Molecular Weight | 516.5 g/mol |
| Purity | ~95% |
| Storage Conditions | As per label instructions |
Anticonvulsant Properties
Research indicates that compounds similar to This compound exhibit anticonvulsant activity. A study highlighted that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models . The mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions related to GABAergic signaling pathways.
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications . In vitro studies have demonstrated that benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi, with minimal inhibitory concentrations (MIC) often in the low µg/mL range .
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds suggest that this class of molecules may inhibit cancer cell proliferation. For instance, derivatives containing the benzothiazole structure have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy.
Case Studies
- Anticonvulsant Evaluation : A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds with similar structures to our target compound showed significant protection against seizures at doses as low as 50 mg/kg .
- Antimicrobial Testing : Another study focused on the antibacterial properties of sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL .
- Antitumor Efficacy : In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development .
The biological activity of This compound is likely mediated through several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA receptors) may enhance inhibitory neurotransmission.
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, leading to antibacterial effects.
- Cell Cycle Disruption : Potential interference with cancer cell cycle progression could explain observed antitumor activities.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds similar to this one exhibit anticonvulsant activity. Studies have shown that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models. The mechanism may involve the inhibition of specific enzymes or modulation of GABAergic signaling pathways.
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. The benzothiazole and sulfonamide groups are known to enhance antibacterial properties. Research has demonstrated that related compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The structural components of this compound suggest possible anticancer activity. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.
Case Studies and Research Findings
- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant effects of benzothiazole derivatives similar to this compound. The researchers found that these compounds significantly increased seizure thresholds in rodent models, suggesting their potential as therapeutic agents for epilepsy management.
- Antimicrobial Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antibacterial activity of various benzothiazole derivatives, including those with sulfonamide groups. The results indicated strong activity against Gram-positive and Gram-negative bacteria, supporting the use of this compound in developing new antibiotics.
- Cancer Research : A recent investigation published in Cancer Letters explored the anticancer properties of benzothiazole-based compounds. The study found that these compounds could inhibit cell proliferation in several cancer cell lines and induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Data
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s 4-chloro-benzothiazole and benzenesulfonyl groups may enhance electrophilic interactions compared to the 4-ethyl and 4-methoxy variants in . Chlorine’s electron-withdrawing nature could improve binding to hydrophobic pockets in biological targets.
Aminoethyl Side Chains: The diethylaminoethyl group in the target compound provides greater steric bulk and basicity than the dimethylaminoethyl groups in , which may influence solubility and membrane permeability.
Computed Properties: The compound in (XLogP3 = 4.3) highlights the lipophilicity of benzothiazole derivatives, suggesting that the target compound’s benzenesulfonyl and diethylaminoethyl groups may further increase its logP value, impacting bioavailability.
Research Findings and Trends
- Synthetic Accessibility: Compounds with dimethylaminoethyl groups (e.g., ) are frequently reported due to straightforward synthetic routes, whereas diethylaminoethyl derivatives (like the target) require more complex alkylation steps.
- Biological Relevance : Benzothiazoles with sulfonyl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The target’s structural features align with these applications, though specific activity data remain unreported in the provided evidence.
- Solubility Considerations : Hydrochloride salts (common in and the target compound) improve aqueous solubility, critical for in vivo studies.
Preparation Methods
Cyclization of o-Aminothiophenol Derivatives
A predominant route involves cyclizing o-aminothiophenol with chloro-substituted carboxylic acid derivatives. For instance, reacting o-aminothiophenol with 4-chlorobenzoic acid in polyphosphoric acid (PPA) at 170–200°C achieves cyclization to form the benzothiazole core. This method yields 85–92% purity but requires post-reaction neutralization and recrystallization from n-hexane. Alternative catalysts, such as sulfated tungstate or Cu(II)-nanosilica triazine dendrimers, enable solvent-free or aqueous conditions, enhancing sustainability.
Chlorination Post-Cyclization
Chlorination may occur post-cyclization using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, treating unsubstituted benzothiazol-2-amine with SO₂Cl₂ in dichloromethane at 0°C introduces the 4-chloro group with >90% regioselectivity. This step demands strict temperature control to avoid over-chlorination.
Functionalization with the Diethylaminoethyl Side Chain
The N-[2-(diethylamino)ethyl] group is introduced via alkylation or nucleophilic substitution.
Alkylation of Benzothiazol-2-Amine
Reacting 4-chloro-1,3-benzothiazol-2-amine with 2-chloro-N,N-diethylethylamine in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours achieves N-alkylation. Yields range from 70–80%, with purification via column chromatography (silica gel, ethyl acetate:petroleum ether 1:4).
Reductive Amination
An alternative employs reductive amination using 2-diethylaminoacetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method proceeds at room temperature for 6 hours, yielding 75–85% product with minimal byproducts.
Sulfonylation with Benzenesulfonyl Chloride
Sulfonylation introduces the benzenesulfonyl group at the propanamide’s third position.
Direct Sulfonylation
Treating the intermediate N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide with benzenesulfonyl chloride in pyridine at 0–5°C affords the sulfonylated product. Pyridine acts as both solvent and acid scavenger. After 4 hours, the mixture is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄, yielding 80–88% pure product.
Catalytic Sulfonylation
Recent advances utilize immobilized catalysts like Yb/MCM-41 molecular sieves in ethanol at 80°C, achieving 90–95% conversion in 3 hours. This method reduces side reactions and simplifies catalyst recovery.
Formation of the Propanamide Linkage
The propanamide bridge connects the sulfonyl and diethylaminoethyl-benzothiazole moieties.
Carbodiimide-Mediated Coupling
Activating 3-(benzenesulfonyl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates coupling with the amine intermediate. After 24 hours at room temperature, the reaction is washed with NaHCO₃ and brine, yielding 75–82% product.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields. This method enhances efficiency but requires specialized equipment.
Hydrochloride Salt Formation
The final step converts the free base to its hydrochloride salt for improved stability and solubility.
Acidic Precipitation
Dissolving the free base in anhydrous ether and bubbling hydrogen chloride gas through the solution precipitates the hydrochloride salt. Filtration and drying under vacuum yield >95% purity.
Solvent Evaporation
Alternative methods use concentrated HCl in ethanol, followed by rotary evaporation and recrystallization from acetone.
Comparative Analysis of Preparation Methods
Optimization Strategies and Challenges
Purity and Byproduct Management
Side reactions during sulfonylation or alkylation necessitate rigorous purification. Silica gel chromatography (ethyl acetate:hexane gradients) effectively isolates the target compound.
Scalability Considerations
Microwave and catalytic methods enhance scalability but require optimization for industrial-scale reactors. Continuous-flow systems may mitigate exothermic risks during chlorination.
Q & A
Basic Research Questions
What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a benzothiazole amine with a sulfonyl chloride derivative. Critical steps include:
- Step 1 : Reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-(diethylamino)ethyl chloride to form the tertiary amine intermediate .
- Step 2 : Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Conditions : Reflux in ethanol (70–80°C), pH control during sulfonylation, and inert atmosphere (N₂) to prevent oxidation .
Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.5–8.2 ppm (aromatic protons from benzothiazole and benzene sulfonyl groups), δ 3.2–3.6 ppm (diethylaminoethyl protons) .
- ¹³C NMR : Signals for sulfonyl carbons (~125 ppm) and benzothiazole carbons (~150 ppm) .
- Infrared (IR) Spectroscopy : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-N stretching) .
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 520–550 for [M+H]⁺) .
- HPLC Purity Analysis : Reverse-phase C18 column, gradient elution (acetonitrile:water with 0.1% trifluoroacetic acid), retention time ~12–15 minutes .
How is the compound’s stability assessed under different storage conditions?
- Accelerated Degradation Studies :
- Thermal Stability : Incubation at 40°C for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of sulfonamide bonds) .
- Photostability : Exposure to UV light (300–400 nm) for 48 hours; assess using UV-Vis spectroscopy .
- Solution Stability : Dissolve in DMSO or PBS (pH 7.4) and analyze over 72 hours for precipitate formation .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yield and purity?
- Parameter Screening :
- Temperature : Test 50–90°C during sulfonylation; higher temperatures may reduce reaction time but increase side products .
- Solvent : Compare DMF (polar aprotic) vs. dichloromethane (non-polar); DMF improves solubility but may complicate purification .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- In-line Monitoring : Use TLC (silica gel, ethyl acetate:hexane) or HPLC to track reaction progress and terminate at optimal conversion (~90%) .
How can contradictory bioactivity data from different assays be resolved?
- Assay Validation :
- Data Normalization : Account for assay-specific variables (e.g., serum concentration in cell culture, buffer pH in enzymatic assays) .
What experimental strategies are recommended for studying target interactions and mechanistic pathways?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., kinase or receptor) to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Computational Modeling :
- Molecular Docking : Use AutoDock Vina to predict binding poses in the target’s active site (e.g., benzothiazole moiety interacting with hydrophobic pockets) .
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., ATP for kinases) to confirm competitive/non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
